molecular formula C21H21N7O4S B2909473 ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate CAS No. 1115960-23-0

ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate

Cat. No.: B2909473
CAS No.: 1115960-23-0
M. Wt: 467.5
InChI Key: YDUNZGYVTCJIKA-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate is a highly complex heterocyclic compound characterized by a tricyclic core system containing sulfur (thia), five nitrogen atoms (pentaaza), and a pyrrolidin-1-yl substituent. Its structure integrates fused oxadiazole, triazole, and thiazole-like rings, which are hallmarks of bioactive heterocycles.

Properties

IUPAC Name

ethyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O4S/c1-2-32-19(30)13-7-3-4-8-14(13)23-15(29)11-28-21(31)27-12-22-17-16(18(27)25-28)33-20(24-17)26-9-5-6-10-26/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUNZGYVTCJIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate typically involves multiple steps, including the formation of the sulfonylamino group and the attachment of the nicotinamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Chemical Reactions Analysis

ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[730

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its nicotinamide core suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure and biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with these targets, while the nicotinamide core can participate in redox reactions or other biochemical processes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Features a tricyclic system (12-membered dodeca-tetraene) with sulfur and nitrogen atoms distributed across three fused rings. The pyrrolidin-1-yl group enhances solubility and modulates electronic effects .
  • Oxadiazole-Triazole Derivatives : Bicyclic systems (e.g., 1,3,4-oxadiazole and 1,2,4-triazole) synthesized via cyclization of disubstituted oxadiazoles with hydrazine hydrate . These lack the tricyclic complexity but share nitrogen-rich motifs.
  • Spiro-Benzothiazole Compounds: Spiro[4.5]decane frameworks with benzothiazole and dimethylamino-phenyl groups. These exhibit rigid, three-dimensional geometries distinct from the planar tricyclic system of the target compound .

Heteroatom Composition

Compound Type Sulfur (S) Nitrogen (N) Oxygen (O) Key Substituents
Target Tricyclic Compound 1 5 1 Pyrrolidin-1-yl, benzoate
Oxadiazole-Triazole Hybrids 0 4–5 1–2 Aryl, semicarbazide
Spiro-Benzothiazole Analogs 1 (in benzothiazole) 3–4 2–3 Dimethylamino-phenyl, hydroxyl

Spectral Characterization

Compound Type IR Spectroscopy ¹H NMR Mass Spectrometry Additional Methods
Target Compound C=O (1680–1720 cm⁻¹), N-H (3300 cm⁻¹) Pyrrolidine protons (δ 1.8–2.5 ppm), aromatic signals (δ 7.0–8.5 ppm) Molecular ion peak (m/z ~500–600) Not reported
Oxadiazole-Triazole Hybrids C=N (1600–1650 cm⁻¹) Aromatic and semicarbazide protons Fragmentation patterns Elemental analysis
Spiro-Benzothiazole Analogs C=O (1700–1750 cm⁻¹) Spiro-CH, benzothiazole protons UV-Vis (λmax 270–320 nm) Elemental analysis

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